molecular formula C7H3BrClNO4 B1322381 5-Bromo-2-chloro-3-nitrobenzoic acid CAS No. 60541-88-0

5-Bromo-2-chloro-3-nitrobenzoic acid

Cat. No. B1322381
CAS RN: 60541-88-0
M. Wt: 280.46 g/mol
InChI Key: BLINULPTLDKOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-3-nitrobenzoic acid is a compound that is structurally related to various benzoic acid derivatives which have been studied for their potential use in the synthesis of heterocyclic compounds, luminescent materials, and bioactive molecules. Although the specific compound is not directly studied in the provided papers, the related compounds offer insights into the chemical behavior and applications that could be relevant for 5-Bromo-2-chloro-3-nitrobenzoic acid.

Synthesis Analysis

The synthesis of related compounds, such as those derived from 4-Chloro-2-fluoro-5-nitrobenzoic acid, involves the use of multireactive building blocks that can lead to various nitrogenous heterocycles. These methods typically involve immobilization on a polymer support, followed by substitution and cyclization reactions to afford a range of heterocyclic structures . This approach could potentially be adapted for the synthesis of derivatives of 5-Bromo-2-chloro-3-nitrobenzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-Chloro-6-nitro-2-cyclohexylmethylbenzoxazole, has been analyzed using techniques like X-ray crystallography and quantum mechanical methods. These studies reveal non-planar conformations and provide detailed information on the molecular geometry . Similar analyses could be conducted on 5-Bromo-2-chloro-3-nitrobenzoic acid to understand its conformational preferences and how they might influence its reactivity.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is often influenced by the presence of substituents on the aromatic ring. For instance, the synthesis of hydrazide-hydrazones from 5-bromo-2-iodobenzoic acid involves a condensation reaction, and the resulting compounds exhibit a range of bioactivities . The presence of electron-withdrawing groups such as nitro and halogens can significantly affect the reactivity and the type of chemical transformations that these compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be quite diverse. For example, 2-chloro-5-nitrobenzoic acid complexes with lanthanides have been shown to exhibit luminescent properties, with high quantum yields and long excited state lifetimes . Additionally, the determination of residues of related compounds in various matrices, such as soil and biological samples, has been achieved using chromatographic techniques, indicating the potential for environmental persistence and the need for careful monitoring .

Scientific Research Applications

Application 1: Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors

  • Summary of the Application: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
  • Methods of Application or Experimental Procedures: The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The raw starting material used is cheap and easily available dimethyl terephthalate .
  • Results or Outcomes: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Application 2: Preparation of High-Selectivity 5-Bromo-2-Chlorobenzoic Acid

  • Summary of the Application: This compound is used in the preparation of high-selectivity 5-bromo-2-chlorobenzoic acid, which is a common key intermediate for synthesizing a novel antidiabetic SGLT-2 inhibitor .
  • Methods of Application or Experimental Procedures: The preparation method takes 2-chlorobenzoic acid as a raw material, and a monobromination reaction is carried out in an NBS/sulfuric acid system to prepare 5-bromo-2-chlorobenzoic acid . A catalyst for inhibiting the generation of 4-bromo-2-chlorobenzoic acid is added in the reaction process .
  • . The process is simple, the yield can reach 85 percent, and the cost is low .

Application 3: Synthesis of Substituted Phenyl Oxazoles

  • Summary of the Application: This compound is used in the synthesis of substituted phenyl oxazoles, which are novel LSD1 inhibitors with antiproliferative activity .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source, but typically involve organic reactions such as condensation or cyclization .
  • Results or Outcomes: The synthesized phenyl oxazoles act as LSD1 inhibitors and show antiproliferative activity .

Application 4: Synthesis of Cathespin L Inhibitors

  • Summary of the Application: This compound is used to synthesize cathespin L inhibitors .
  • Methods of Application or Experimental Procedures: The specific methods of synthesis are not provided in the source, but typically involve organic reactions such as condensation or cyclization .
  • Results or Outcomes: The synthesized compounds act as cathespin L inhibitors .

Safety And Hazards

5-Bromo-2-chloro-3-nitrobenzoic acid is labeled with the signal word “Warning” and is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment/face protection .

properties

IUPAC Name

5-bromo-2-chloro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLINULPTLDKOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-3-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Bromo-2-chloro-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-chloro-3-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-chloro-3-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-chloro-3-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-chloro-3-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-chloro-3-nitrobenzoic acid

Citations

For This Compound
1
Citations
T Shao, J Wang, JG Chen, XM Wang, H Li, YP Li… - European Journal of …, 2014 - Elsevier
… To investigate the different activity of substituted groups at 2-position in the benzamide ring, 5-bromo-2-chloro-3-nitrobenzoic acid and 5-bromo-3-nitrobenzoic acid were used as …
Number of citations: 41 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.